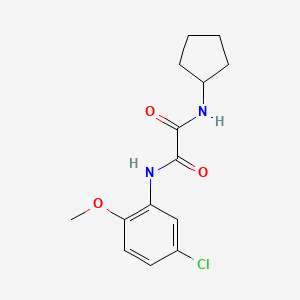

N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

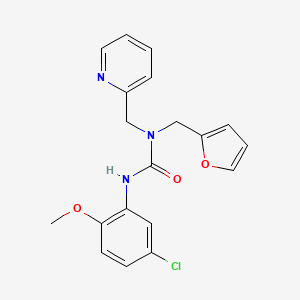

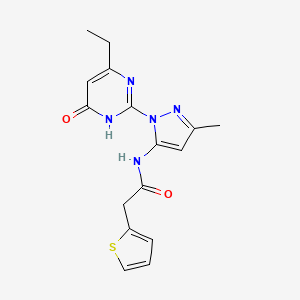

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Synthesis and Pharmacology

N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is a compound that has been studied in various contexts, particularly in pharmacology and synthetic chemistry. For instance, it has been used in the synthesis of complex molecules and analyzed for its pharmacological properties.

Synthesis of Complex Molecules :

- Studies have shown that derivatives of N1-(5-chloro-2-methoxyphenyl) are used in the synthesis of complex organic compounds. For example, N-(5-chloro-2-methoxyphenyl)amino-1-acetyl-1-cyclohexenylglyoxime and its metal complexes were synthesized, with detailed characterization through various techniques such as FT-IR, NMR, and mass spectrophotometry (Güler, 2009).

Pharmacological Profile :

- The compound and its derivatives have been studied in the context of their binding affinity and selectivity to certain receptors, indicating potential applications in drug development. For instance, WAY-100635, a derivative, has been extensively studied for its high affinity and selectivity to the 5-HT1A receptor, a significant target in neuropsychiatric drug development (Forster et al., 1995).

Chemical Properties and Reactions

Studies have also focused on understanding the chemical properties and reactions involving this compound:

- Chemical Reactions and Polymorphism :

- The compound has been involved in studies examining its chemical reactions, such as the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolylacetic acid and its polymorphic forms, demonstrating the diverse chemical properties and potential applications of this compound (Yamamoto, 1968).

Mechanism of Action

Target of Action

The primary target of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .

Mode of Action

This could result in changes to the cell cycle, potentially leading to cell cycle arrest, DNA repair, or apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response. The Serine/threonine-protein kinase Chk1, the target of this compound, is a key player in these pathways . .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall pharmacological effect .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1 . This could lead to changes in cell cycle regulation, potentially resulting in cell cycle arrest, DNA repair, or apoptosis . .

Safety and Hazards

properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-20-12-7-6-9(15)8-11(12)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAIMQNSADWXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2474898.png)